N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dimethylacetanilide , is a chemical compound with the molecular formula C10H13NO. Its IUPAC name reflects its complex structure, which combines a triazole ring, a thiadiazole ring, and an acetanilide moiety. Let’s break down its features:
-
Triazole Ring: : The triazole ring (1,2,3-triazole) is a five-membered heterocyclic ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
-
Thiadiazole Ring: : The thiadiazole ring (1,2,4-thiadiazole) is another five-membered heterocyclic ring containing two nitrogen and one sulfur atom. Thiadiazoles exhibit various pharmacological properties and are used in drug discovery.
-
Acetanilide Moiety: : The acetanilide group consists of an aniline ring (phenylamine) with an acetyl group (CH3C=O) attached to the amino nitrogen. Acetanilides have been studied for their analgesic and anti-inflammatory effects.
Preparation Methods
Synthetic Routes: The synthesis of N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide involves several steps, including the formation of the triazole and thiadiazole rings. Specific synthetic routes may vary, but a common approach includes:
-
Triazole Formation: : The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an alkyne and an azide. In this case, the alkyne could be 2,5-dimethylphenylacetylene, and the azide could be 5-methyl-1H-1,2,3-triazole-4-carboxamide.
-
Thiadiazole Formation: : The thiadiazole ring can be prepared by cyclization of an appropriate thiosemicarbazide derivative. For example, reaction of 2,5-dimethylphenylthiosemicarbazide with carbon disulfide and base can yield the desired thiadiazole.
-
Coupling: : Finally, the triazole and thiadiazole rings can be coupled with 3-methylbenzoic acid chloride to form this compound.
Industrial Production: Industrial-scale production methods may involve optimization of these synthetic steps, purification, and isolation.
Chemical Reactions Analysis
N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as an analgesic, anti-inflammatory, or antimicrobial agent.
Agrochemicals: It might be investigated for pesticidal properties.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-{3-[1-(2,5-dimethylphenyl)-5
Properties
Molecular Formula |
C21H20N6OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-[1-(2,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C21H20N6OS/c1-12-6-5-7-16(10-12)20(28)23-21-22-19(25-29-21)18-15(4)27(26-24-18)17-11-13(2)8-9-14(17)3/h5-11H,1-4H3,(H,22,23,25,28) |
InChI Key |
FWMJGYXVTOAFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.